Naphthalenedisulfonic acid, (2-methylpropyl)-, disodium salt
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Overview
Description
Naphthalenedisulfonic acid, (2-methylpropyl)-, disodium salt is a chemical compound with the molecular formula C18H22Na2O6S2. It is a derivative of naphthalene, where two sulfonic acid groups are substituted with 2-methylpropyl groups, and the compound is neutralized with sodium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenedisulfonic acid, (2-methylpropyl)-, disodium salt typically involves the sulfonation of naphthalene followed by the introduction of 2-methylpropyl groups. The sulfonation reaction is carried out by adding fuming sulfuric acid to naphthalene at a controlled temperature, usually around 30°C. The reaction mixture is then heated to 55°C to complete the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is treated with sulfuric acid or chlorosulfonic acid. The reaction is carefully controlled to ensure high yield and purity of the final product. The resulting sulfonated naphthalene is then neutralized with sodium hydroxide to form the disodium salt.
Chemical Reactions Analysis
Types of Reactions
Naphthalenedisulfonic acid, (2-methylpropyl)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfonate salts.
Scientific Research Applications
Naphthalenedisulfonic acid, (2-methylpropyl)-, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalenedisulfonic acid, (2-methylpropyl)-, disodium salt involves its interaction with molecular targets and pathways. The sulfonic acid groups can interact with various biomolecules, leading to changes in their structure and function. The compound can also act as a surfactant, altering the properties of cell membranes and other biological structures.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalenedisulfonic acid disodium salt: Similar in structure but lacks the 2-methylpropyl groups.
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt: Another derivative with different substitution patterns.
Uniqueness
Naphthalenedisulfonic acid, (2-methylpropyl)-, disodium salt is unique due to the presence of 2-methylpropyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
73003-37-9 |
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Molecular Formula |
C14H14Na2O6S2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
disodium;3-(2-methylpropyl)naphthalene-1,2-disulfonate |
InChI |
InChI=1S/C14H16O6S2.2Na/c1-9(2)7-11-8-10-5-3-4-6-12(10)14(22(18,19)20)13(11)21(15,16)17;;/h3-6,8-9H,7H2,1-2H3,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
InChI Key |
IJBKQHMWCWDQNV-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CC1=CC2=CC=CC=C2C(=C1S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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